molecular formula CH5BO2 B568785 Methylboronic Acid-d3 CAS No. 1332481-37-4

Methylboronic Acid-d3

Cat. No.: B568785
CAS No.: 1332481-37-4
M. Wt: 62.877
InChI Key: KTMKRRPZPWUYKK-FIBGUPNXSA-N
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Description

Methylboronic Acid-d3 is a boronic acid derivative where the methyl group is substituted with three deuterium atoms

Safety and Hazards

The safety data sheet for boric acid, a related compound, indicates that it may damage fertility and the unborn child . It’s important to handle such compounds with care, using personal protective equipment as required .

Future Directions

The use of boronic acids in medicinal chemistry, supramolecular chemistry, and biomedical applications has been growing . Their ability to form highly functionalized, valuable compounds makes them of great interest for future research .

Mechanism of Action

Target of Action

Methylboronic Acid-d3, also known as Trideuteriomethylboronic acid, is primarily used as a reagent in various chemical reactions . It doesn’t have a specific biological target but is a versatile tool in the synthesis of various compounds .

Mode of Action

This compound is involved in several types of chemical reactions. It is used in the palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings , microwave-heated heterogeneous palladium (Pd)-catalyzed reactions , and ruthenium (Ru)-catalyzed silylation reactions . These reactions involve the interaction of this compound with other molecules to form new compounds .

Biochemical Pathways

For example, it is used in the synthesis of unsymmetrical monosulfides from disulfides via copper-catalyzed coupling with boronic acids . It is also used in a palladium-catalyzed coupling with enol tosylates .

Result of Action

The primary result of this compound’s action is the formation of new compounds through various chemical reactions . For example, it can be used to prepare bis(aminotropone) titanium (Ti) catalysts for ethylene polymerizations . It can also be used to prepare common building blocks for pharmaceuticals and agrochemicals .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, certain reactions involving this compound may require specific temperatures or pH levels to proceed efficiently . Additionally, the presence of other chemicals can influence the course of the reaction .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylboronic Acid-d3 can be synthesized through several methods. One common approach involves the decarboxylative borylation of α- and β-amino redox-active esters using bis(catecholato)diboron under visible light-induced photochemical conditions . This method is efficient and environmentally friendly, providing moderate to excellent yields.

Industrial Production Methods: Industrial production of trideuteriomethylboronic acid typically involves the use of borate esters as precursors. These esters are synthesized by dehydrating boric acid with alcohols . The process is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methylboronic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Methylboronic Acid-d3 is unique due to the presence of deuterium atoms, which can influence its reactivity and stability. This makes it particularly useful in isotopic labeling studies and in reactions where kinetic isotope effects are significant.

Properties

IUPAC Name

trideuteriomethylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMKRRPZPWUYKK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])B(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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